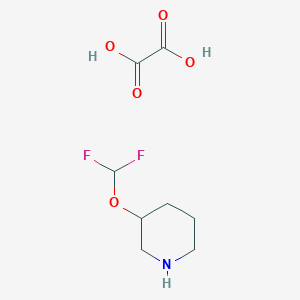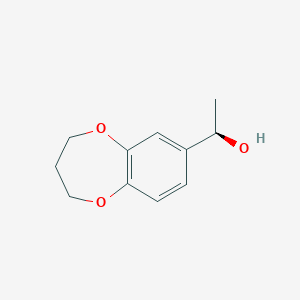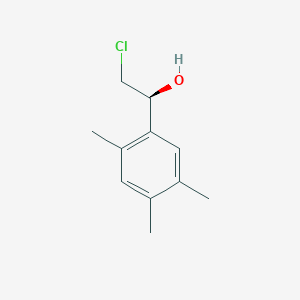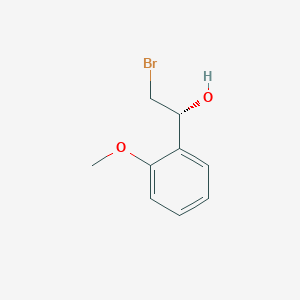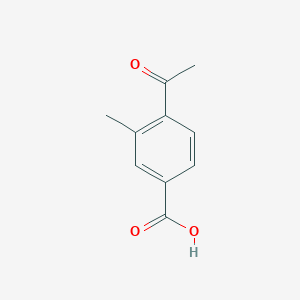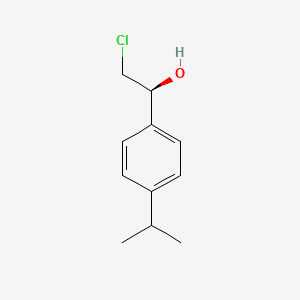
(1S)-2-Chloro-1-(4-isopropyl-phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S)-2-Chloro-1-(4-isopropyl-phenyl)ethanol” is an organic compound that contains a chlorine atom, an isopropyl group, and a phenyl group. The presence of these functional groups suggests that the compound may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenyl compound with an isopropyl group and a chlorine atom. This could potentially be achieved through a series of reactions involving electrophilic aromatic substitution and nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorine atom, isopropyl group, and phenyl group would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The chlorine atom might make the compound susceptible to nucleophilic substitution reactions, while the phenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the chlorine atom might increase the compound’s polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Activities
Imidazole derivatives exhibit promising antibacterial and antimycobacterial properties. Researchers have synthesized various imidazole-containing compounds and evaluated their efficacy against bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. Investigating the antimicrobial potential of (1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol could provide valuable insights for drug development .
Anti-Inflammatory Effects
Imidazole-based compounds have demonstrated anti-inflammatory activity. Investigating the impact of (1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol on inflammatory pathways could contribute to understanding its therapeutic potential in inflammatory diseases .
Antitumor Properties
Certain imidazole derivatives exhibit antitumor effects. Exploring the cytotoxicity and antiproliferative activity of (1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol against cancer cell lines may reveal novel treatment options .
Antidiabetic Activity
Imidazole-containing compounds have been investigated for their antidiabetic properties. Studying the impact of (1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol on glucose metabolism and insulin sensitivity could provide valuable data for diabetes research .
Antioxidant Effects
Imidazole derivatives often possess antioxidant properties. Evaluating the radical-scavenging ability of (1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol may contribute to understanding its role in oxidative stress management .
Ulcerogenic Activity
Some imidazole-based compounds exhibit ulcerogenic effects. Investigating whether (1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol influences gastric mucosal integrity could be relevant for gastrointestinal health .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S)-2-chloro-1-(4-propan-2-ylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHPUCNTAHSKSY-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2-chloro-1-(4-isopropylphenyl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)
![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)
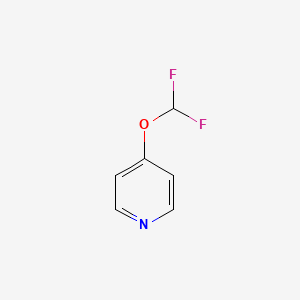
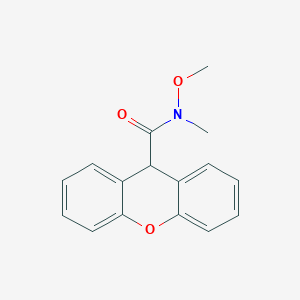
![1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3](/img/structure/B6319525.png)
